7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
7-(2-Ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with strategic substitutions at positions 3, 7, and 7. The 8-(4-methylpiperidin-1-yl) moiety confers structural rigidity and basicity, likely influencing receptor binding and pharmacokinetic properties. This compound shares a core scaffold with several therapeutic agents, including antidiabetic drugs (e.g., linagliptin) and antimicrobial derivatives, but its unique substitution pattern distinguishes it from analogs .
Properties
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-4-24-10-9-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-7-5-11(2)6-8-20/h11H,4-10H2,1-3H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFIPWPCKDWKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione , belonging to the purine family, exhibits significant biological activity due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound is characterized by a molecular formula of and a molecular weight of 356.46 g/mol. Its structure includes:
- Ethoxyethyl group at the 7-position
- Methyl group at the 3-position
- Piperidine moiety at the 8-position
These features enhance its solubility and interaction with biological targets, potentially increasing its efficacy as a therapeutic agent.
The biological activity of this purine derivative is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator , mimicking natural substrates due to its purine structure. The interactions can lead to various physiological effects, including:
- Inhibition of specific kinases
- Modulation of adenosine receptors
- Induction of immune responses
Therapeutic Applications
Research indicates that this compound could have applications in several therapeutic areas:
- Oncology : As an inhibitor of kinases involved in cancer cell proliferation.
- Neurology : Potential use in treating neurodegenerative diseases by modulating neurotransmitter systems.
- Immunology : Acting as an immune modulator to enhance or suppress immune responses.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related purine derivatives is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-(2-butoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dione | Similar ethoxy group | Enhanced lipophilicity |
| 7-(2-hydroxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dione | Hydroxy group instead of ethoxy | Potential for increased hydrogen bonding |
| 7-(propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6-dione | Propyl group at the 7-position | Different pharmacokinetic profile |
This table illustrates how variations in substituents can influence the biological activity and pharmacokinetics of purine derivatives.
Inhibition Studies
Recent studies have highlighted the compound's ability to inhibit specific enzymes critical for cellular functions. For instance, it has shown promise in inhibiting Src kinase , which plays a role in cancer progression. This inhibition could lead to decreased tumor growth in preclinical models .
Immune Modulation
Another area of research focuses on the compound's effects on immune cells. It has been observed that this purine derivative can enhance the production of interferon-gamma in T-cells, suggesting a potential role in immunotherapy for infectious diseases and cancers .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate half-life, making it suitable for further development as a therapeutic agent.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- 7-Position : The 2-ethoxyethyl group in the target compound balances hydrophilicity and flexibility, contrasting with linagliptin’s but-2-ynyl (alkyne) group, which enhances metabolic resistance , and the 4-chlorobenzyl group in ’s compound, which increases lipophilicity .
- 8-Position: The 4-methylpiperidin-1-yl group in the target compound is structurally distinct from linagliptin’s 3-aminopiperidin-1-yl (critical for DPP-4 inhibition) and ’s 4-methylpiperazinyl (a more basic, polar group) .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
Key Observations :
Key Observations :
- The target compound’s 4-methylpiperidin-1-yl group may favor interactions with neurological or metabolic targets, akin to linagliptin’s piperidinyl-DPP-4 binding .
- ’s anti-mycobacterial purine-piperazine derivatives suggest that the target compound’s 8-piperidinyl group could be optimized for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
